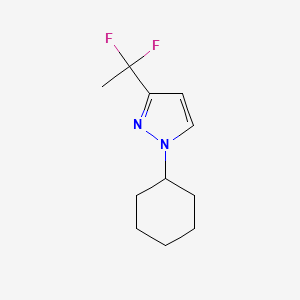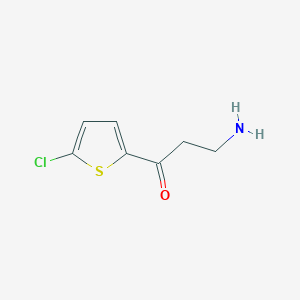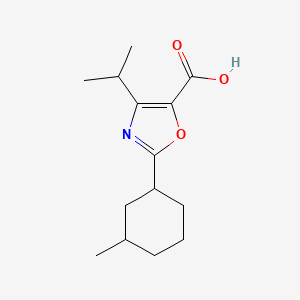
2-(3-Methylcyclohexyl)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methylcyclohexyl)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid is a synthetic organic compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a cyclohexyl group substituted with a methyl group, an isopropyl group, and a carboxylic acid functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylcyclohexyl)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid can be achieved through a multi-step process involving the following key steps:
Formation of the oxazole ring: This can be accomplished through the cyclization of appropriate precursors such as α-hydroxy ketones and amides under acidic or basic conditions.
Introduction of the cyclohexyl group: This step involves the alkylation of the oxazole ring with a suitable cyclohexyl halide in the presence of a strong base like sodium hydride.
Substitution with the isopropyl group: The isopropyl group can be introduced via a Friedel-Crafts alkylation reaction using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound typically involves the optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
2-(3-Methylcyclohexyl)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions at the oxazole ring or the cyclohexyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and nucleophiles such as amines and thiols are commonly employed.
Major Products Formed
Oxidation: Oxidized oxazole derivatives.
Reduction: Alcohols, aldehydes, or reduced oxazole derivatives.
Substitution: Substituted oxazole derivatives with various functional groups.
科学的研究の応用
2-(3-Methylcyclohexyl)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of 2-(3-Methylcyclohexyl)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the compound’s structure and the biological context.
類似化合物との比較
Similar Compounds
2-(3-Methylcyclohexyl)-4-(propan-2-yl)-1,3-oxazole-5-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
2-(3-Methylcyclohexyl)-4-(propan-2-yl)-1,3-thiazole-5-carboxylic acid: Similar structure but with a sulfur atom replacing the oxygen in the oxazole ring.
2-(3-Methylcyclohexyl)-4-(propan-2-yl)-1,3-oxazole-5-methanol: Similar structure but with a hydroxymethyl group instead of a carboxylic acid.
Uniqueness
2-(3-Methylcyclohexyl)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activities. Its carboxylic acid group allows for further derivatization and conjugation, making it a versatile intermediate in organic synthesis and drug development.
特性
分子式 |
C14H21NO3 |
|---|---|
分子量 |
251.32 g/mol |
IUPAC名 |
2-(3-methylcyclohexyl)-4-propan-2-yl-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C14H21NO3/c1-8(2)11-12(14(16)17)18-13(15-11)10-6-4-5-9(3)7-10/h8-10H,4-7H2,1-3H3,(H,16,17) |
InChIキー |
YIOSFSHZNYAPLR-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC(C1)C2=NC(=C(O2)C(=O)O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



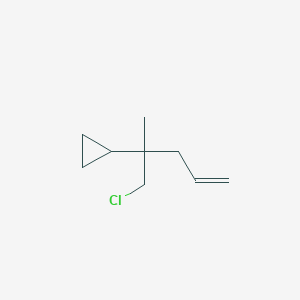
![Ethyl 2-amino-3-(2-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoate](/img/structure/B13195251.png)
![2-Chloro-1-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-one](/img/structure/B13195259.png)
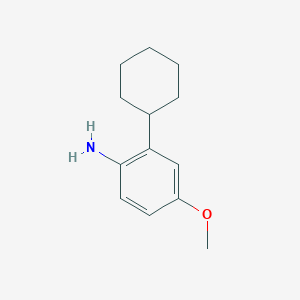

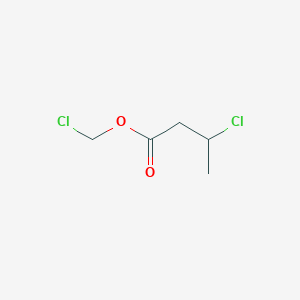
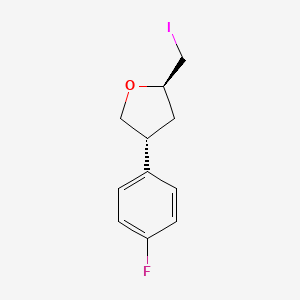
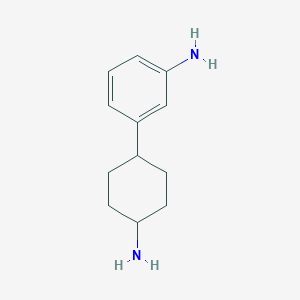
![Ethyl 2-[2-(3-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride](/img/structure/B13195293.png)

